GTPgammaS

Description

Properties

CAS No. |

108964-33-6 |

|---|---|

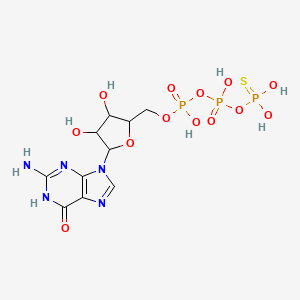

Molecular Formula |

C10H16N5O13P3S |

Molecular Weight |

539.25 g/mol |

IUPAC Name |

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18) |

InChI Key |

XOFLBQFBSOEHOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of GTPγS: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Guanosine (B1672433) 5'-O-[gamma-thio]triphosphate (GTPγS), a critical tool in the study of G-protein signaling. This document details its molecular interactions, its effects on downstream signaling pathways, and the experimental protocols used for its characterization.

Core Principles of GTPγS Action

Guanosine 5'-O-[gamma-thio]triphosphate (GTPγS) is a non-hydrolyzable or slowly hydrolyzable analog of guanosine triphosphate (GTP).[1] Its primary mechanism of action lies in its ability to persistently activate G-proteins. In the canonical G-protein cycle, the exchange of GDP for GTP on the Gα subunit leads to its activation and dissociation from the Gβγ dimer, initiating downstream signaling cascades. This activation is transient as the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the reassociation of the heterotrimer and termination of the signal.

The key feature of GTPγS is the substitution of a sulfur atom for a non-bridging oxygen atom on the γ-phosphate group. This modification renders the terminal thiophosphate bond resistant to the hydrolytic activity of the Gα subunit's intrinsic GTPase.[1] Consequently, when GTPγS binds to a G-protein, the Gα subunit becomes locked in a constitutively active state, leading to prolonged and amplified downstream signaling. This property makes GTPγS an invaluable tool for studying G-protein activation and function, as it allows for the accumulation of activated G-proteins, facilitating their detection and the analysis of their downstream effects.[1]

Quantitative Analysis of GTPγS Interactions

The binding affinity and kinetics of GTPγS for G-proteins, as well as its potency in activating downstream effectors, are critical parameters for its experimental application. However, these values can vary significantly depending on the specific G-protein subtype, the presence of a G-protein coupled receptor (GPCR), and the experimental conditions.

| Parameter | G-Protein Subtype | Value | Experimental System |

| Dissociation Constant (Kd) | Transducin (Gt) | 50 pM | Equilibrium binding experiments with rod outer segment samples.[2] |

| Median Effective Concentration (EC50) | Gq (Phospholipase C activation) | 2.5 µM | GTPγS-stimulated phosphoinositide hydrolysis in intact cultured bovine aortic endothelial cells.[3] |

Impact on Major G-Protein Signaling Pathways

GTPγS can activate all families of heterotrimeric G-proteins, leading to the modulation of various downstream effector enzymes and ion channels.

Gs Signaling Pathway

Upon activation by GTPγS, the Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, leading to various cellular responses.

Gi Signaling Pathway

The Gαi subunit, when activated by GTPγS, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[5] This inhibitory action counteracts the effects of Gs-coupled receptor activation.

Gq Signaling Pathway

Activation of the Gαq subunit by GTPγS leads to the stimulation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. High affinity interactions of this compound with the heterotrimeric G protein, transducin. Evidence at high and low protein concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTP gamma S loading of endothelial cells stimulates phospholipase C and uncouples ATP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 6. Khan Academy [khanacademy.org]

GTPγS: A Comprehensive Technical Guide to its Application as a Non-Hydrolyzable GTP Analog in G-Protein Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine (B1672433) 5'-O-[gamma-thio]triphosphate (GTPγS) is a non-hydrolyzable, or slowly hydrolyzable, analog of guanosine triphosphate (GTP) that has become an indispensable tool in the study of G-protein coupled receptors (GPCRs) and their associated signaling pathways.[1][2] Its resistance to hydrolysis by the intrinsic GTPase activity of Gα subunits allows for the persistent activation of G-proteins, effectively "trapping" them in their active state.[1][3] This property enables researchers to quantitatively assess the activation of G-proteins, a proximal event to receptor stimulation, and to characterize the efficacy and potency of GPCR ligands.[3][4] This in-depth guide provides a technical overview of GTPγS, its mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data.

Chemical Properties and Mechanism of Action

GTPγS is structurally similar to GTP, with the key difference being the substitution of a sulfur atom for a non-bridging oxygen atom on the γ-phosphate.[1] This seemingly minor modification has a profound impact on its biological activity. The γ-thiophosphate bond is resistant to cleavage by the GTPase enzyme activity inherent to the Gα subunit of heterotrimeric G-proteins.[1][4]

In the canonical G-protein cycle, agonist binding to a GPCR induces a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. The GTP-bound Gα subunit then dissociates from the Gβγ dimer and interacts with downstream effectors to propagate the signal. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP to GDP, leading to the re-association of the Gα-GDP and Gβγ subunits and termination of the signal.[5][6]

GTPγS, being non-hydrolyzable, binds to the Gα subunit in an analogous manner to GTP but prevents the inactivation step.[1][3] This leads to the accumulation of activated Gα-GTPγS subunits, providing a stable and measurable signal that is directly proportional to the extent of GPCR activation.[3][4]

G-Protein Signaling Pathways Amenable to Study with GTPγS

GTPγS is a versatile tool applicable to the study of various G-protein signaling cascades. The three main families of Gα subunits that are routinely investigated using GTPγS are Gαs, Gαi, and Gαq.

The Gαs Signaling Pathway

The Gαs pathway is primarily associated with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Caption: The Gαs signaling pathway.

The Gαi Signaling Pathway

The Gαi pathway is primarily inhibitory, most notably through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

References

- 1. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. m.youtube.com [m.youtube.com]

- 6. G alpha subunit - Wikipedia [en.wikipedia.org]

The Role of GTPγS in the G Protein Activation Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Guanosine 5'-O-(3-thiotriphosphate), or GTPγS, in the study of G protein activation. We will delve into the molecular mechanisms of the G protein cycle, the unique properties of GTPγS that make it an indispensable research tool, and detailed experimental protocols for its application. This guide is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery.

Introduction: The G Protein Activation Cycle

Heterotrimeric G proteins are crucial molecular switches in cellular signaling, translating extracellular signals into intracellular responses.[1] These proteins are composed of three subunits: Gα, Gβ, and Gγ. The Gα subunit contains a guanine (B1146940) nucleotide-binding domain, which in the inactive state is occupied by Guanosine Diphosphate (GDP). Upon activation of a G protein-coupled receptor (GPCR) by an agonist, the receptor acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the dissociation of GDP from the Gα subunit and facilitating the binding of Guanosine Triphosphate (GTP).[2][3] This exchange triggers a conformational change in the Gα subunit, leading to its dissociation from the Gβγ dimer. Both the Gα-GTP and the Gβγ subunits can then interact with and modulate the activity of downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular events.[4] The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, allowing for the re-association of the Gα-GDP and Gβγ subunits into the inactive heterotrimer.[5]

The Unique Role of GTPγS: A Non-Hydrolyzable Analog

Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) is a non-hydrolyzable or slowly hydrolyzable analog of GTP.[1] The substitution of a sulfur atom for a non-bridging oxygen in the γ-phosphate group renders the molecule resistant to the intrinsic GTPase activity of the Gα subunit.[3] This key property means that when GTPγS binds to the Gα subunit, the G protein becomes persistently activated.[3] This "locked-on" state is invaluable for experimental studies as it allows for the accumulation of activated G proteins, providing a stable and measurable signal.[3]

The use of GTPγS, particularly the radiolabeled version [³⁵S]GTPγS, forms the basis of widely used functional assays to study GPCR activation.[1] These assays directly measure a proximal event in the GPCR signaling cascade, offering a functional readout that is less susceptible to the signal amplification that can occur in downstream second messenger assays.[3] This makes the [³⁵S]GTPγS binding assay a powerful tool for characterizing the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists, as well as the affinity of antagonists.[3]

Quantitative Analysis of GTPγS in G Protein Activation

The [³⁵S]GTPγS binding assay is a cornerstone for quantifying the functional consequences of ligand binding to GPCRs. The data generated from these assays, such as EC₅₀ and Eₘₐₓ values, provide critical insights into the pharmacological properties of compounds.

Agonist Potency and Efficacy

The potency of an agonist (EC₅₀) is the concentration required to elicit a half-maximal response, while the efficacy (Eₘₐₓ) represents the maximum response achievable by the agonist.[2] Full agonists produce a maximal response, whereas partial agonists elicit a sub-maximal response compared to a full agonist.[2][6]

Table 1: Representative EC₅₀ and Eₘₐₓ Values for Various GPCR Agonists in [³⁵S]GTPγS Binding Assays

| Receptor | Agonist | Cell/Tissue Type | EC₅₀ (nM) | Eₘₐₓ (% of Full Agonist) | Reference |

| μ-Opioid Receptor | SR-17018 | Mouse Brainstem | 180 | 60 | [7] |

| μ-Opioid Receptor | DAMGO | CHO cells expressing human μ-opioid receptor | - | 100 (Reference Full Agonist) | [7] |

| 5-HT₁A Receptor | Compound 9e | Rat Hippocampal Membranes | 24.42 | - | [8] |

| 5-HT₁A Receptor | Compound 9i_2 | Rat Hippocampal Membranes | 11.95 | - | [8] |

| 5-HT₁A Receptor | Compound 9o | Rat Hippocampal Membranes | 15.81 | - | [8] |

| EP₂ Receptor | PGE₂ | Human Nonpigmented Ciliary Epithelial Cells | 67 | 100 | [9] |

| EP₂ Receptor | Butaprost | Human Nonpigmented Ciliary Epithelial Cells | 212 | 55 | [9] |

Note: Eₘₐₓ values are often expressed relative to a standard full agonist for the receptor under study.

Binding Affinity of GTPγS

The affinity of GTPγS for Gα subunits is a critical parameter. While historically considered to be in the 10⁻⁸ to 10⁻⁷ M range, more recent studies with purified proteins have shown a much higher affinity.[10]

Table 2: Dissociation Constants (Kd) for GTPγS Binding to Gα Subunits

| Gα Subunit | System | Kd | Reference |

| Transducin (Gt) | Rod Outer Segments | 50 pM | [10] |

| General Heterotrimeric G proteins | - | ~10⁻⁸ - 10⁻⁷ M (historically reported) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing GTPγS to probe G protein activation.

[³⁵S]GTPγS Binding Assay: Filtration Method

This classic method relies on the separation of membrane-bound [³⁵S]GTPγS from the unbound radioligand by rapid filtration.[11]

Materials:

-

Cell membranes expressing the GPCR of interest

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

Unlabeled GTPγS

-

GDP

-

Agonist/antagonist of interest

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

-

96-well filter plates (e.g., GF/B)

-

Cell harvester

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in the specified order:

-

Assay Buffer

-

GDP (final concentration typically 10-100 µM)

-

Agonist at various concentrations for a dose-response curve or a buffer control for basal binding.

-

For determining non-specific binding, add 10 µM unlabeled GTPγS.

-

Cell membranes (typically 5-50 µg of protein per well).

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.05-0.1 nM to start the binding reaction.[7]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[7]

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

[³⁵S]GTPγS Binding Assay: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step, making it more amenable to high-throughput screening.[1][12]

Materials:

-

All materials from the filtration assay, plus:

-

Wheat germ agglutinin (WGA)-coated SPA beads

-

White, opaque 96-well plates

Procedure:

-

Membrane and Reagent Preparation: Prepare membranes and assay buffer as described for the filtration assay. Prepare a slurry of WGA-coated SPA beads in the assay buffer.

-

Assay Setup: In a white, opaque 96-well plate, add the assay buffer, GDP, cell membranes, and agonist or controls as described for the filtration assay.

-

Pre-incubation: Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the Reaction: Add [³⁵S]GTPγS to all wells.

-

Add SPA Beads: Add the WGA-coated SPA bead slurry to each well.

-

Incubation: Seal the plate and incubate at room temperature for 1-3 hours with gentle shaking to allow the membranes to bind to the beads and the reaction to proceed.

-

Quantification: Count the plate in a microplate scintillation counter. No washing or separation steps are needed.

Adenylyl Cyclase Activity Assay

GTPγS can be used to directly activate G proteins and study their effect on adenylyl cyclase activity.

Materials:

-

Cell membranes

-

GTPγS

-

ATP (including [α-³²P]ATP)

-

Adenylyl cyclase activator (e.g., forskolin)

-

Reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

-

Stopping solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP

-

Dowex and alumina (B75360) columns for cAMP separation

Procedure:

-

Assay Setup: In a reaction tube, combine cell membranes, reaction buffer, and the test compound (e.g., GTPγS or an agonist).

-

Initiation of Reaction: Start the reaction by adding a mixture of ATP and [α-³²P]ATP.

-

Incubation: Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding the stopping solution.

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from other labeled nucleotides using sequential Dowex and alumina column chromatography.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

Intracellular Calcium Mobilization Assay

GTPγS can be introduced into permeabilized cells to study its effect on intracellular calcium release, which is often mediated by Gq-coupled receptors that activate phospholipase C (PLC).[13]

Materials:

-

Cultured cells

-

Permeabilization agent (e.g., digitonin (B1670571) or saponin)

-

GTPγS

-

Calcium indicator dye (e.g., Fura-2 AM)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Loading: Load cultured cells with a calcium-sensitive fluorescent dye like Fura-2 AM.

-

Permeabilization: Briefly permeabilize the cells with a low concentration of digitonin or saponin (B1150181) to allow the entry of GTPγS.

-

Stimulation: Add GTPγS to the permeabilized cells.

-

Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye using a fluorescence plate reader or a microscope.[14][15] The ratio of fluorescence at different excitation or emission wavelengths is used to calculate the calcium concentration.[15]

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental procedures.

G Protein Activation Cycle

Caption: The G protein activation cycle and the role of GTPγS.

[³⁵S]GTPγS Filtration Assay Workflow

Caption: Workflow for the [³⁵S]GTPγS filtration binding assay.

Downstream Signaling Pathways Activated by G Proteins

Caption: Major downstream signaling pathways activated by G proteins.

Conclusion

GTPγS is an essential tool for the study of G protein-coupled receptors and their associated signaling pathways. Its non-hydrolyzable nature allows for the stable activation of G proteins, providing a robust and quantifiable measure of receptor function. The experimental protocols detailed in this guide, from direct binding assays to the assessment of downstream effector activity, highlight the versatility of GTPγS in both basic research and drug discovery. A thorough understanding of the principles and methodologies presented here will enable researchers to effectively utilize GTPγS to unravel the complexities of G protein signaling.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. A bifunctional Gαi/Gαs modulatory peptide that attenuates adenylyl cyclase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. courses.edx.org [courses.edx.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Prostaglandin-stimulated adenylyl cyclase activity via a pharmacologically defined EP2 receptor in human nonpigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis of G protein-coupled receptor/G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

biochemical properties of GTPgammaS

An In-depth Technical Guide to the Biochemical Properties of GTPγS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine (B1672433) 5'-O-[gamma-thio]triphosphate (GTPγS) is a non-hydrolyzable or slowly hydrolyzable analog of guanosine triphosphate (GTP) that has become an indispensable tool in the study of G-protein coupled receptors (GPCRs) and other GTP-binding proteins.[1] By substituting a sulfur atom for a non-bridging oxygen atom on the γ-phosphate, GTPγS effectively "locks" G-proteins in their active conformation, as it is highly resistant to the intrinsic GTPase activity of the Gα subunit.[1][2][3] This stable activation allows for the robust measurement of G-protein activation, a proximal event in the GPCR signaling cascade.[4][5]

This technical guide provides a comprehensive overview of the core biochemical properties of GTPγS, its mechanism of action, and its application in key experimental assays. It is intended for researchers, scientists, and drug development professionals who utilize GTPγS to investigate GPCR function, characterize ligand efficacy, and screen for novel therapeutics.

Core Biochemical Properties

Structure and Chemical Properties

GTPγS is structurally similar to GTP, with the key difference being the substitution of a sulfur atom for an oxygen atom on the terminal (gamma) phosphate (B84403) group. This modification renders the terminal thiophosphate bond resistant to cleavage by GTPases.[1][3][6]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₅O₁₃P₃S | [1] |

| Molar Mass | 539.24 g·mol⁻¹ | [1][7] |

| IUPAC Name | [(2S,3R,4S,5S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate | [1] |

| Solubility | Soluble in water up to 100 mM | [8] |

Mechanism of Action

In the canonical G-protein cycle, agonist binding to a GPCR induces a conformational change, promoting the exchange of guanosine diphosphate (B83284) (GDP) for GTP on the Gα subunit.[5] The GTP-bound Gα subunit dissociates from the Gβγ dimer and modulates downstream effectors. The signaling is terminated when the Gα subunit hydrolyzes GTP back to GDP, a reaction accelerated by GTPase-activating proteins (GAPs).[9]

GTPγS intervenes in this cycle by replacing GTP. Once bound to the Gα subunit, its resistance to hydrolysis leads to the persistent activation of the G-protein.[1][10] This accumulation of stably activated G-proteins is the principle behind its use in functional assays.[11] The consequences of this constitutive activation include the stimulation of phosphoinositide hydrolysis, alterations in cyclic AMP levels, and the activation of various signaling cascades.[1]

Impact on G-Protein Signaling Pathways

The primary utility of GTPγS is to provide a direct measure of G-protein activation, an event that is proximal to receptor activation. This makes assays using GTPγS less susceptible to the signal amplification that can occur in downstream second messenger assays (e.g., cAMP or Ca²⁺ mobilization), providing a clearer distinction between full and partial agonists.[2][4]

The most common application is the [³⁵S]GTPγS binding assay, which quantifies the binding of the radiolabeled, non-hydrolyzable GTP analog to G-proteins upon receptor activation.[5] While this assay is robust for GPCRs coupled to the Gαi/o subfamily of G-proteins, modifications are often required to achieve a sufficient signal-to-noise ratio for Gαs- and Gαq-coupled receptors.[4][5][6] This is attributed to a slower rate of nucleotide exchange and lower relative expression levels of these G-protein subtypes in many cellular systems.[10][12]

Figure 1: G-protein cycle showing persistent activation by GTPγS.

Quantitative Biochemical Data

The potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists in stimulating [³⁵S]GTPγS binding are key parameters determined in these functional assays.[3][4] The EC₅₀ value represents the concentration of an agonist that produces half of its maximal effect and is a function of both ligand affinity and signal amplification.[10]

Table 1: Representative EC₅₀ Values from [³⁵S]GTPγS Binding Assays

The following table presents approximate EC₅₀ values for various receptor agonists. These values can vary significantly based on experimental conditions, cell line, and specific assay format.[4]

| Receptor | Agonist | System | Approx. EC₅₀ (nM) |

| µ-Opioid Receptor | DAMGO | CHO cells | 10 - 50 |

| A₁ Adenosine Receptor | NECA | CHO cells | 5 - 20 |

| D₂ Dopamine Receptor | Quinpirole | CHO cells | 20 - 100 |

| α₂-Adrenergic Receptor | UK 14,304 | Human Platelets | 15 - 60 |

| CB₁ Cannabinoid Receptor | WIN 55,212-2 | Mouse Brain Membranes | 30 - 150 |

| (Data sourced from BenchChem Technical Support Center)[4] |

Table 2: Binding Affinities of GTP Analogs

Non-radioactive europium-labeled GTPγS (Eu-GTP) has been developed as an alternative. Competition assays show it has a slightly lower affinity for G-proteins compared to [³⁵S]GTPγS.

| Ligand | Parameter | Value | Reference |

| [³⁵S]GTPγS | IC₅₀ | 4.7 nM | [13] |

| Eu-GTP | IC₅₀ | 25.3 nM | [13] |

Experimental Protocols

The [³⁵S]GTPγS binding assay is the most common experimental use of GTPγS. It can be performed in multiple formats, primarily filtration assays and Scintillation Proximity Assays (SPA).[2][3][6]

[³⁵S]GTPγS Filtration Assay

This classic method involves incubating cell membranes expressing the GPCR of interest with an agonist and [³⁵S]GTPγS. The reaction is terminated by rapid filtration, separating the membrane-bound radioactivity from the unbound.[4]

Detailed Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the GPCR of interest.

-

Assay Buffer Preparation: Prepare an assay buffer, typically containing 20-50 mM HEPES or Tris-HCl, 3-10 mM MgCl₂, 100 mM NaCl, and 1 mM DTT. The final concentrations should be optimized for the specific receptor system. High sodium ion concentrations can help reduce basal binding.[2][4][10]

-

Reaction Setup (96-well plate):

-

Add assay buffer to each well.

-

Add a specific concentration of GDP (e.g., 1-100 µM). GDP is required to minimize basal binding and is essential for observing agonist-stimulated signals, especially for Gαi/o-coupled receptors.[4][10]

-

Add cell membranes (typically 5-50 µg of protein per well).[4]

-

Add the agonist at various concentrations for a dose-response curve or a buffer control for basal measurement.

-

For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).[4]

-

-

Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.[4]

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.05-0.5 nM to start the reaction.[4]

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[4]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents through a GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.[4]

-

Quantification: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity in a scintillation counter.[4]

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.[4]

[³⁵S]GTPγS Scintillation Proximity Assay (SPA)

The SPA format is a homogeneous assay that does not require a separation step, making it more convenient and amenable to high-throughput screening.[2][3] Cell membranes are captured by SPA beads coated with a capture molecule like wheat germ agglutinin (WGA). When [³⁵S]GTPγS binds to the G-proteins in the membrane, the radioisotope is brought into close enough proximity to the scintillant within the bead to produce a light signal.[4]

Detailed Methodology:

-

Membrane and Reagent Preparation: Prepare membranes and assay buffer as described for the filtration assay. Prepare a slurry of WGA-coated SPA beads in the assay buffer.

-

Reaction Setup (white, opaque 96-well plate): Set up the reaction mixture as in the filtration assay (buffer, GDP, membranes, agonist/controls).

-

Pre-incubation: Pre-incubate for 15-30 minutes at room temperature.[4]

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells.

-

Add SPA Beads: Add the WGA-coated SPA bead slurry to each well.

-

Incubation: Seal the plate and incubate at room temperature for 1-3 hours with gentle shaking to allow the reaction to proceed and membranes to bind the beads.[4]

-

Quantification: Count the plate directly in a microplate scintillation counter. No washing or filtration is needed.[4]

Figure 2: General experimental workflow for a [³⁵S]GTPγS binding assay.

Applications in Drug Discovery and Development

GTPγS-based assays are powerful tools in the drug discovery pipeline for several reasons:

-

Target Validation and Ligand Profiling: These assays provide a functional readout to confirm agonist, antagonist, or inverse agonist activity at a target GPCR.[2][3] They are crucial for characterizing the potency and efficacy of lead compounds.

-

High-Throughput Screening (HTS): The homogeneous SPA format of the [³⁵S]GTPγS binding assay is particularly well-suited for HTS campaigns to identify novel GPCR modulators.[2][14] Non-radioactive formats using fluorescent GTPγS analogs are also being employed for HTS.[15]

-

Distinguishing Full vs. Partial Agonists: By measuring a response proximal to the receptor with low signal amplification, the assay can effectively differentiate between the intrinsic activities of full and partial agonists.[2][16]

-

Investigating Biased Agonism: The assay can be adapted, for example by using Gα-subunit-specific antibodies to immunoprecipitate activated G-proteins, to investigate how different ligands stabilize receptor conformations that preferentially activate specific signaling pathways.[11]

References

- 1. GTPgammaS - Wikipedia [en.wikipedia.org]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. The [35S]this compound binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 7. This compound | C10H16N5O13P3S | CID 135476260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GTP-gamma-S, G-protein-activating GTP analog (CAS 94825-44-2) | Abcam [abcam.com]

- 9. GTPase - Wikipedia [en.wikipedia.org]

- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of agonist-stimulated [35S]this compound binding to assess total G-protein and Galpha-subtype-specific activation by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Functional assays for screening GPCR targets. | Semantic Scholar [semanticscholar.org]

- 15. High-throughput screening for small-molecule inhibitors of LARG-stimulated RhoA nucleotide binding via a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural and biochemical characterization of the this compound-, GDP.Pi-, and GDP-bound forms of a GTPase-deficient Gly42 --> Val mutant of Gialpha1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure of GTPγS and its Resistance to Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Guanosine 5'-O-(3-thiotriphosphate) (GTPγS), a slowly hydrolyzable analog of Guanosine Triphosphate (GTP). Its unique properties make it an invaluable tool in the study of G-protein signaling pathways and in the screening of novel therapeutic compounds. This document details the structural basis of its resistance to hydrolysis, its application in experimental assays, and provides detailed protocols for key experimental techniques.

The Structure of GTPγS and its Comparison to GTP

Guanosine 5'-O-(3-thiotriphosphate), or GTPγS, is a functional analog of GTP where a non-bridging oxygen atom in the γ-phosphate group is replaced by a sulfur atom. This seemingly minor substitution has profound effects on its chemical properties, most notably its resistance to hydrolysis by GTPases.

The overall structures of GTP and GTPγS are very similar, allowing GTPγS to bind to the same nucleotide-binding pocket of G-proteins. However, the difference in the electronegativity and atomic radius of sulfur compared to oxygen alters the electronic and steric properties of the terminal phosphate (B84403) group. This modification is the primary reason for the dramatically reduced rate of hydrolysis.[1]

The G-Protein Signaling Cycle

G-proteins act as molecular switches in a multitude of cellular signaling pathways. Their activation state is tightly regulated by the binding of either GTP (active state) or GDP (inactive state). This process is further controlled by two main classes of regulatory proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the dissociation of GDP from the G-protein, allowing GTP to bind and activate it.[2][3][4]

-

GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of the G-protein, accelerating the hydrolysis of GTP to GDP and thereby inactivating the signal.[2][3][4]

The controlled cycling between the GTP-bound 'on' state and the GDP-bound 'off' state is fundamental to the proper functioning of G-protein-mediated signaling.

Mechanism of GTPγS Resistance to Hydrolysis

The hydrolysis of GTP by G-proteins is a nucleophilic attack on the γ-phosphate by a water molecule, a reaction that is facilitated by the specific arrangement of amino acid residues within the GTPase active site. A key player in this process is a conserved glutamine residue, often referred to as the "catalytic glutamine," which helps to position the attacking water molecule and stabilize the transition state of the reaction.

The substitution of a sulfur for an oxygen atom in the γ-phosphate of GTPγS confers resistance to hydrolysis through several proposed mechanisms:

-

Altered Charge Distribution: The different electronegativity of sulfur compared to oxygen alters the charge distribution on the terminal thiophosphate group, making the phosphorus atom less electrophilic and therefore less susceptible to nucleophilic attack.

-

Steric Hindrance: The larger atomic radius of sulfur may cause steric hindrance within the tightly packed active site of the GTPase, preventing the optimal positioning of the attacking water molecule and the catalytic glutamine.

-

Disrupted Hydrogen Bonding: The interaction between the γ-phosphate and key residues in the active site, such as a conserved tyrosine in some small G-proteins, is crucial for catalysis. In the case of Rap2A, the hydroxyl group of Tyr32 forms a hydrogen bond with the γ-phosphate of GTP, but this interaction is absent in the Rap2A-GTPγS complex.[5] This disruption of the hydrogen bonding network can significantly impair the catalytic efficiency of the enzyme.

Quantitative Comparison of GTP and GTPγS

The primary reason for using GTPγS in experimental settings is its significantly slower rate of hydrolysis compared to GTP. This allows for the accumulation of the active G-protein-GTPγS complex, which can then be readily measured.

| Parameter | GTP | GTPγS | G-Protein Example | Reference |

| Binding Affinity (Kd) | ~nM range | ~nM range | Gαi1 | [6] |

| Hydrolysis Rate (kcat) | ~1-5 s⁻¹ (GAP-stimulated) | ~1,000-2,000-fold slower | Gq | [7] |

Note: Specific values for Kd and kcat can vary depending on the specific G-protein, the presence of regulatory proteins (GAPs), and the experimental conditions.

Experimental Protocols

GTPγS is a cornerstone of functional assays for G-protein coupled receptors (GPCRs). The most common of these is the [³⁵S]GTPγS binding assay, which is available in several formats.

[³⁵S]GTPγS Filter Binding Assay

This traditional method relies on the separation of membrane-bound [³⁵S]GTPγS from the unbound nucleotide by rapid filtration.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GDP

-

Agonist and/or antagonist of interest

-

Unlabeled GTPγS (for non-specific binding determination)

-

Glass fiber filter mats

-

Scintillation fluid

-

96-well plates

-

Cell harvester

Procedure:

-

Membrane Preparation: Prepare a homogenous suspension of cell membranes in assay buffer. The optimal protein concentration should be determined empirically (typically 5-20 µ g/well ).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

GDP (final concentration 10-100 µM)

-

Test compounds (agonist/antagonist at various concentrations)

-

Cell membrane suspension

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer.

-

Quantification: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Plot the specific binding against the concentration of the test compound to determine parameters like EC₅₀ or IC₅₀.[8][9]

[³⁵S]GTPγS Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step, making it more amenable to high-throughput screening.

Materials:

-

Same as for the filter binding assay, with the addition of:

-

Wheat Germ Agglutinin (WGA)-coated SPA beads

-

White, opaque 96-well plates

Procedure:

-

Reagent Preparation: Prepare reagents as for the filter binding assay. Prepare a slurry of WGA-coated SPA beads in assay buffer.

-

Assay Setup: In a white, opaque 96-well plate, add the assay buffer, GDP, cell membranes, and test compounds as described for the filtration assay.

-

Initiation of Reaction: Add [³⁵S]GTPγS.

-

Addition of SPA Beads: Add the WGA-coated SPA bead slurry to each well.

-

Incubation: Seal the plate and incubate at room temperature for 1-3 hours with gentle shaking.

-

Quantification: Count the plate in a microplate scintillation counter. No washing or filtration is required.[10][11][12]

Structural Biology Techniques

Determining the high-resolution structure of a G-protein in complex with GTPγS is crucial for understanding its mechanism of action and for structure-based drug design.

5.3.1. X-ray Crystallography

-

Protein Expression and Purification: Overexpress and purify the G-protein of interest to a high degree of homogeneity.

-

Complex Formation: Incubate the purified G-protein with a molar excess of GTPγS and any necessary binding partners (e.g., a stabilizing nanobody).

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals of the protein-GTPγS complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex.

5.3.2. Cryo-Electron Microscopy (Cryo-EM)

-

Sample Preparation: Prepare a purified sample of the G-protein-GTPγS complex as for X-ray crystallography.

-

Grid Preparation: Apply a small volume of the sample to an EM grid and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Image the frozen-hydrated particles using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Process the collected images to classify different particle views and reconstruct a 3D density map of the complex.

-

Model Building and Refinement: Build an atomic model into the cryo-EM density map.[13][14][15]

Conclusion

GTPγS is an indispensable tool for researchers in the fields of cell signaling and drug discovery. Its resistance to hydrolysis allows for the stable activation of G-proteins, providing a robust system for studying their function and for identifying novel modulators of GPCR activity. A thorough understanding of its structure, its interaction with G-proteins, and the various experimental assays in which it is employed is essential for its effective use in research and development.

References

- 1. GTPgammaS - Wikipedia [en.wikipedia.org]

- 2. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GAPs, GEFs, and GDIs of heterotrimeric G-protein alpha subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Crystal structures of the small G protein Rap2A in complex with its substrate GTP, with GDP and with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A structure-based benchmark for protein–protein binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid GTP binding and hydrolysis by Gq promoted by receptor and GTPase-activating proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. A fully automated [35S]this compound scintillation proximity assay for the high-throughput screening of Gi-linked G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cryo-EM advances in GPCR structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Unlocking GPCR Signaling: An In-depth Technical Guide to GTPγS Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of GTPγS binding assays in the study of G protein-coupled receptor (GPCR) signaling. It is designed to be a valuable resource for both seasoned researchers and those new to the field, offering detailed experimental protocols, data interpretation guidance, and troubleshooting strategies.

The Core Principle: Freezing the Activated State

G protein-coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Their signaling cascade is initiated upon the binding of an agonist, which induces a conformational change in the receptor. This, in turn, facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G protein, leading to its activation and the dissociation of its α and βγ subunits.[2][3] These dissociated subunits then modulate the activity of various downstream effectors.

The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, terminating the signal and allowing the G protein subunits to reassociate into an inactive heterotrimer.[2] The GTPγS binding assay ingeniously circumvents this rapid signal termination. GTPγS (guanosine 5'-O-[γ-thio]triphosphate) is a non-hydrolyzable or slowly hydrolyzable analog of GTP.[4] When GTPγS is introduced into the system, it binds to the Gα subunit in place of GTP upon receptor activation. Due to its resistance to hydrolysis, the G protein becomes locked in a persistently active state.[4][5] By using a radiolabeled version, typically [³⁵S]GTPγS, the extent of G protein activation can be quantified by measuring the amount of radioactivity incorporated into the G proteins.[2][5]

This direct measure of G protein activation, an early event in the signaling cascade, makes the GTPγS binding assay a powerful tool for characterizing the pharmacological properties of GPCR ligands.[2] It allows for the determination of agonist potency (EC₅₀) and efficacy (Emax), and can distinguish between full agonists, partial agonists, antagonists, and inverse agonists.[5][6]

Visualizing the GPCR Activation and the Role of GTPγS

To better understand the mechanics of this assay, the following diagrams illustrate the key processes.

The diagram above illustrates the canonical GPCR signaling pathway, from agonist binding to effector modulation and subsequent signal termination through GTP hydrolysis.

This diagram demonstrates how the non-hydrolyzable nature of GTPγS leads to the accumulation of stable, activated G proteins, which is the basis for the assay's quantitative readout.

Experimental Protocols

Two primary formats are used for [³⁵S]GTPγS binding assays: the filtration assay and the scintillation proximity assay (SPA).

[³⁵S]GTPγS Filtration Assay

This traditional method involves the separation of membrane-bound [³⁵S]GTPγS from the unbound radioligand by rapid filtration.

Workflow:

Detailed Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the GPCR of interest.

-

Assay Buffer Preparation: A typical assay buffer contains:

-

50 mM Tris-HCl, pH 7.4

-

100 mM NaCl

-

5 mM MgCl₂

-

1 mM EDTA

-

1 µM GDP

-

Note: Optimal concentrations of Mg²⁺, Na⁺, and GDP should be determined empirically for each receptor system.[4]

-

-

Reaction Setup: In a 96-well plate, combine:

-

Assay Buffer

-

Cell membranes (5-20 µg of protein per well)

-

Agonist at various concentrations (for dose-response curves) or buffer for basal binding.

-

For determining non-specific binding, include wells with a high concentration (e.g., 10 µM) of unlabeled GTPγS.

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Initiation: Add [³⁵S]GTPγS to a final concentration of 0.1-1.0 nM to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

[³⁵S]GTPγS Scintillation Proximity Assay (SPA)

The SPA format is a homogeneous assay that does not require a separation step, making it more amenable to high-throughput screening.

Workflow:

Detailed Methodology:

-

Reagent Preparation: Prepare membranes and assay buffer as described for the filtration assay. Prepare a slurry of wheat germ agglutinin (WGA)-coated SPA beads in the assay buffer.

-

Reaction Setup: In a white, opaque 96-well plate, combine:

-

Assay Buffer

-

Cell membranes (5-20 µg of protein per well)

-

Agonist at various concentrations or buffer for basal binding.

-

[³⁵S]GTPγS (final concentration 0.1-1.0 nM)

-

For non-specific binding, include wells with 10 µM unlabeled GTPγS.

-

-

Initiation and SPA Bead Addition: Add the WGA-coated SPA bead slurry to each well (typically 0.25-1.0 mg per well).

-

Incubation: Seal the plate and incubate at room temperature for 1-3 hours with gentle shaking to allow the membranes to bind to the beads and the reaction to proceed.

-

Quantification: Count the plate in a microplate scintillation counter. No washing or separation steps are needed.

Data Presentation and Interpretation

The primary output of a GTPγS binding assay is a measure of the amount of [³⁵S]GTPγS bound to G proteins under different conditions. This data is then used to determine key pharmacological parameters.

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled GTPγS) from the total binding (counts in the absence of unlabeled GTPγS).

-

Dose-Response Curves: Plot the specific binding as a function of the logarithm of the agonist concentration.

-

Parameter Determination: Fit the dose-response curve using a non-linear regression model (e.g., the Hill equation) to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response elicited by the agonist).[7]

Interpreting the Results:

-

Full Agonists: Elicit a maximal response (high Emax).[8]

-

Partial Agonists: Produce a submaximal response even at saturating concentrations (lower Emax compared to a full agonist).[8]

-

Antagonists: Have no effect on their own but competitively inhibit the binding of an agonist, causing a rightward shift in the agonist's dose-response curve.

-

Inverse Agonists: Decrease the basal level of [³⁵S]GTPγS binding, indicating that they inhibit constitutive receptor activity.[4]

Quantitative Data Summary:

The following tables provide examples of EC₅₀ and Emax values obtained from [³⁵S]GTPγS binding assays for various GPCRs. Note: These values are illustrative and can vary depending on the specific experimental conditions.

Table 1: Gi/o-Coupled Receptors

| Receptor | Agonist | EC₅₀ (nM) | Emax (% of control) | Reference |

| μ-Opioid | DAMGO | 212 | Not specified | [3] |

| μ-Opioid | Endomorphin-2 | 78 | Not specified | [3] |

| κ-Opioid | U-50,488 | 16.7 | 98 | [2] |

| CB₁ Cannabinoid | WIN 55,212-2 | Varies | Varies | [9] |

| Dopamine D₂ | Dopamine | 240 - 376 | Not specified | [10] |

| Serotonin 5-HT₁A | 5-HT | Varies | 100 (reference) | [11] |

| Serotonin 5-HT₁A | Eltoprazine | Varies | 52.7 - 93.2 | [11] |

Table 2: Gq/11-Coupled Receptors

| Receptor | Agonist | pEC₅₀ | Emax (% of Oxotremorine-M) | Reference |

| Muscarinic M₁ | Oxotremorine-M | 6.06 ± 0.16 | 100 | [5] |

| Muscarinic M₁ | Xanomeline | Not specified | 42 ± 1 | [5] |

| Muscarinic M₁ | AC-42 | Not specified | 44 ± 2 | [5] |

| Vasopressin V₁ | Arginine Vasopressin (AVP) | Not specified | 100 (reference) | [12] |

| Vasopressin V₁ | Terlipressin | Not specified | 41 | [12] |

Table 3: Gs-Coupled Receptors

Data for Gs-coupled receptors in GTPγS assays are less common due to lower signal-to-noise ratios. Often, antibody capture techniques are required to obtain reliable signals.[6]

| Receptor | Agonist | EC₅₀ (nM) | Emax (% stimulation over basal) | Notes |

| β₂-Adrenergic | Isoproterenol | ~100 | ~50-100 | Requires optimization, often low signal |

Troubleshooting Common Issues

High Background:

-

Cause: Non-specific binding of [³⁵S]GTPγS to membranes or filters.

-

Solution:

-

Ensure adequate washing steps in filtration assays.

-

Optimize the concentration of GDP to suppress basal binding.

-

For SPA, avoid PEI-coated beads.

-

Low Signal:

-

Cause: Low receptor or G protein expression, inactive reagents, or suboptimal assay conditions.

-

Solution:

-

Use a cell line with higher expression of the target receptor and G protein.

-

For Gs- and Gq-coupled receptors, consider using an antibody-capture method to enrich for the specific G protein.[6]

-

Optimize the concentrations of Mg²⁺ and NaCl.

-

Ensure the freshness and proper storage of reagents, especially [³⁵S]GTPγS.

-

High Variability:

-

Cause: Inconsistent pipetting, incomplete washing, or membrane aggregation.

-

Solution:

-

Ensure careful and consistent pipetting techniques.

-

Optimize washing procedures in filtration assays.

-

Properly homogenize membrane preparations before use.

-

Conclusion

The GTPγS binding assay remains a cornerstone technique in GPCR pharmacology. Its ability to provide a direct and quantitative measure of G protein activation offers invaluable insights into the mechanisms of ligand-receptor interactions. By carefully optimizing experimental conditions and understanding the nuances of data interpretation, researchers can effectively utilize this assay to characterize novel compounds, elucidate signaling pathways, and advance the development of new therapeutics targeting this critical receptor family.

References

- 1. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The [35S]this compound binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacological assessment of m1 muscarinic acetylcholine receptor-gq/11 protein coupling in membranes prepared from postmortem human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. dovepress.com [dovepress.com]

- 12. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of G-Protein Activation: A Technical Guide to GTPγS in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the foundational principles and applications of Guanosine 5'-O-(3-thiotriphosphate), or GTPγS, in the study of cell signaling, with a particular focus on G-protein coupled receptors (GPCRs). GTPγS has become an indispensable tool for elucidating the mechanisms of G-protein activation and for the functional characterization of GPCR ligands. Its unique properties allow for the direct measurement of a proximal event in the GPCR signaling cascade, providing a robust and quantitative assessment of receptor activation.

Core Principles of GTPγS in G-Protein Signaling

Guanosine Triphosphate (GTP) binding to heterotrimeric G-proteins is a critical step in the signal transduction of a vast number of extracellular signals.[1] Agonist activation of a GPCR induces a conformational change in the receptor, which in turn acts as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated G-protein.[2] This GEF activity facilitates the release of Guanosine Diphosphate (GDP) from the Gα subunit and promotes the binding of the more abundant intracellular GTP.[2] The binding of GTP leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.[2] The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, leading to the re-association of the Gα-GDP and Gβγ subunits and termination of the signal.[3]

GTPγS is a non-hydrolyzable or slowly hydrolyzable analog of GTP.[4] The substitution of a sulfur atom for an oxygen on the γ-phosphate renders the molecule resistant to the GTPase activity of the Gα subunit.[4] This key feature means that when GTPγS binds to an activated Gα subunit, it becomes trapped in an active state, effectively locking the G-protein "on".[5] This stable, activated G-protein state can be readily measured, most commonly by using a radiolabeled version of GTPγS, [³⁵S]GTPγS.[6] The accumulation of [³⁵S]GTPγS bound to G-proteins in response to agonist stimulation provides a direct and quantitative measure of GPCR activation.[3]

The primary advantages of using GTPγS in functional assays include:

-

Direct Measurement of G-Protein Activation: It assesses a proximal event in the signaling cascade, minimizing the influence of downstream signal amplification.[7]

-

Functional Characterization: The assay can differentiate between agonists, partial agonists, antagonists, and inverse agonists.[6][8]

-

High Sensitivity and Robustness: The use of radiolabeling, particularly with [³⁵S], allows for highly sensitive detection.[6]

Signaling Pathway Diagram

References

- 1. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Optimized binding of [35S]this compound to Gq-like proteins stimulated with dopamine D1-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autoradiographic analysis of dopamine receptor-stimulated [(35)S]this compound binding in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of GTPγS in Unraveling G Protein-Coupled Receptor Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanosine (B1672433) 5'-O-(3-thiotriphosphate), or GTPγS, is a cornerstone tool in the study of G protein-coupled receptor (GPCR) signal transduction. As a non-hydrolyzable analog of guanosine triphosphate (GTP), GTPγS persistently activates G proteins, enabling researchers to dissect the intricate mechanisms of GPCR signaling with high precision. This technical guide provides a comprehensive overview of the function and application of GTPγS in signal transduction research. It details the underlying mechanism of GTPγS action, provides in-depth experimental protocols for its use in studying G protein activation and downstream effector modulation, and presents quantitative data to illustrate its utility in characterizing GPCR ligands. Furthermore, this guide offers visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the principles and methodologies discussed.

Introduction to GTPγS and its Significance in Signal Transduction

G protein-coupled receptors constitute the largest superfamily of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Upon activation by an extracellular ligand, GPCRs catalyze the exchange of guanosine diphosphate (B83284) (GDP) for GTP on the α-subunit of their cognate heterotrimeric G protein.[1] This event triggers the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular signals.[1]

The transient nature of GTP binding, due to the intrinsic GTPase activity of the Gα subunit which hydrolyzes GTP to GDP, makes studying the activated state of G proteins challenging.[1] GTPγS, a slowly hydrolyzable or non-hydrolyzable GTP analog, overcomes this limitation.[2] The substitution of a sulfur atom for an oxygen on the γ-phosphate renders the molecule resistant to hydrolysis by GTPases.[2] When GTPγS binds to the Gα subunit, the G protein becomes locked in a persistently active state, allowing for the accumulation of activated G proteins and facilitating their detection and the study of their downstream effects.[2]

Mechanism of Action of GTPγS

The canonical G protein activation cycle involves the GPCR acting as a guanine (B1146940) nucleotide exchange factor (GEF). In the inactive state, the G protein exists as a heterotrimer (Gαβγ) with GDP bound to the Gα subunit. Ligand binding to the GPCR induces a conformational change, which in turn promotes the release of GDP from Gα. GTP, being more abundant in the cell than GDP, then binds to the nucleotide-free Gα subunit. This binding event causes the dissociation of Gα-GTP from both the GPCR and the Gβγ dimer. The free Gα-GTP and Gβγ subunits are then able to interact with and modulate their respective downstream effectors. The signaling is terminated by the hydrolysis of GTP to GDP by the Gα subunit's intrinsic GTPase activity, leading to the re-association of the Gαβγ heterotrimer.

GTPγS intercepts this cycle at the activation step. When a GPCR is activated in the presence of GTPγS, the Gα subunit exchanges its bound GDP for GTPγS. Due to the resistance of the thiophosphate bond to hydrolysis, the Gα subunit remains in its GTPγS-bound, active conformation. This leads to a sustained activation of downstream signaling pathways, making it an invaluable tool for in vitro studies.

Key Applications of GTPγS in Signal Transduction Research

The unique properties of GTPγS have led to its widespread use in a variety of applications to study GPCR signaling.

Quantifying G Protein Activation using [³⁵S]GTPγS Binding Assays

The most common application of GTPγS is in radioligand binding assays using its radioisotope-labeled form, [³⁵S]GTPγS. This assay provides a direct measure of G protein activation following GPCR stimulation. In this assay, cell membranes containing the GPCR of interest are incubated with [³⁵S]GTPγS and a test compound (e.g., an agonist). Agonist-induced activation of the GPCR promotes the binding of [³⁵S]GTPγS to the Gα subunits. Since [³⁵S]GTPγS is non-hydrolyzable, it accumulates on the activated G proteins. The amount of bound radioactivity is then quantified, typically by scintillation counting after separating the membrane-bound from the free radioligand via filtration. This allows for the determination of key pharmacological parameters such as agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[3]

Identifying and Characterizing Downstream Effectors

By persistently activating G proteins, GTPγS facilitates the identification and characterization of their downstream effectors. For example, in membrane preparations, the addition of GTPγS can directly stimulate the activity of effector enzymes like adenylyl cyclase (leading to cAMP production) or phospholipase C (leading to inositol (B14025) phosphate (B84403) production).[2] By measuring the output of these effectors in the presence of GTPγS, researchers can confirm the coupling of a specific GPCR to a particular signaling pathway.

High-Throughput Screening for Novel GPCR Ligands

The [³⁵S]GTPγS binding assay has been adapted for high-throughput screening (HTS) to identify novel agonists, antagonists, and allosteric modulators of GPCRs. The robustness and sensitivity of the assay, particularly in scintillation proximity assay (SPA) format which requires no separation of bound and free radioligand, make it suitable for screening large compound libraries.

Data Presentation: Quantitative Analysis of GPCR Agonist Activity

The [³⁵S]GTPγS binding assay is a powerful tool for quantifying the pharmacological properties of GPCR ligands. The following table summarizes representative data for various GPCR agonists, highlighting the potency (EC₅₀) and efficacy (Eₘₐₓ) values obtained from such assays.

| Receptor | Agonist | EC₅₀ (nM) | Eₘₐₓ (% of max stimulation) | G Protein Subtype | Reference |

| Dopamine D₂ | Dopamine | 150 | 100 | Gαi/o | Payne et al., 2002 |

| Dopamine D₂ | Quinpirole | 30 | 100 | Gαi/o | Payne et al., 2002 |

| μ-Opioid | DAMGO | 25 | 100 | Gαi/o | Selley et al., 1997 |

| μ-Opioid | Morphine | 100 | 75 | Gαi/o | Selley et al., 1997 |

| Cannabinoid CB₁ | WIN 55,212-2 | 10 | 100 | Gαi/o | Bouaboula et al., 1997 |

| α₂-Adrenergic | UK 14,304 | 5 | 100 | Gαi/o | Tian et al., 1994 |

| 5-HT₁ₐ | 8-OH-DPAT | 2 | 100 | Gαi/o | McLoughlin & Strange, 2000 |

Note: The EC₅₀ and Eₘₐₓ values are highly dependent on the experimental conditions, such as the concentration of GDP, Mg²⁺, and the expression level of the receptor and G proteins. The values presented here are for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing GTPγS.

[³⁵S]GTPγS Binding Assay (Filtration Method)

This protocol describes a standard filtration-based [³⁵S]GTPγS binding assay to determine the potency and efficacy of a GPCR agonist.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

GDP solution (10 mM stock in water)

-

Agonist stock solution (in appropriate solvent, e.g., DMSO)

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

Unlabeled GTPγS (10 mM stock in water) for determining non-specific binding

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 5-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

GDP to a final concentration of 10-100 µM (optimize for each receptor system).

-

Varying concentrations of the agonist. For a full dose-response curve, use a range of concentrations spanning at least 6 orders of magnitude.

-

For total binding, add vehicle instead of agonist.

-

For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM in the presence of the highest concentration of agonist.

-

Add the diluted membrane preparation to each well.

-

-

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each agonist concentration.

-

Plot the specific binding (as a percentage of the maximal response to a standard full agonist) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Studying Downstream Effector Activation: Adenylyl Cyclase Assay

This protocol outlines how GTPγS can be used to study the coupling of a Gs- or Gi-coupled receptor to adenylyl cyclase.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Adenylyl Cyclase Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 6 mM MgCl₂, 1 mM EDTA, 1 mM ATP, 1 mM cAMP, an ATP regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase).

-

GTPγS solution (1 mM stock)

-

Agonist stock solution

-

[α-³²P]ATP

-

Stopping Solution: 1% SDS, 40 mM ATP, 1.4 mM cAMP

-

Dowex and Alumina columns for separating [³²P]cAMP

-

Scintillation counter

Procedure:

-

Assay Setup: In test tubes, combine the Adenylyl Cyclase Assay Buffer, cell membranes (20-50 µg), the agonist of interest, and either GTPγS (for maximal G protein activation) or GTP (for a more physiological response).

-

Initiation of Reaction: Start the reaction by adding [α-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30-37°C for 10-20 minutes.

-

Termination of Reaction: Stop the reaction by adding the Stopping Solution.

-

Separation of [³²P]cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

Data Analysis:

-

Compare the amount of [³²P]cAMP produced in the presence of the agonist and GTPγS to the basal levels (no agonist or GTPγS) to determine the extent of adenylyl cyclase activation.

-

For Gi-coupled receptors, the assay is typically performed in the presence of a Gs-activating agent (e.g., forskolin), and the inhibitory effect of the agonist is measured.

Conclusion

GTPγS remains an indispensable tool for researchers in the field of signal transduction. Its ability to lock G proteins in an active state provides a unique window into the initial steps of GPCR signaling. The [³⁵S]GTPγS binding assay, in particular, offers a robust and quantitative method for characterizing the pharmacological properties of GPCR ligands, making it a vital component of both basic research and drug discovery pipelines. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of GTPγS in elucidating the complex and vital roles of GPCRs in health and disease.

References

Unlocking Cellular Secrets: A Technical Guide to GTPγS in Research

FOR IMMEDIATE RELEASE

A comprehensive technical guide detailing the discovery, mechanism, and pivotal role of Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) in scientific research has been released. This guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing critical insights into the application of this non-hydrolyzable GTP analog in elucidating complex cellular signaling pathways.

First synthesized in the 1970s, GTPγS has become an indispensable tool in molecular biology and pharmacology. By substituting a sulfur atom for a non-bridging oxygen atom on the γ-phosphate of GTP, GTPγS exhibits resistance to hydrolysis by GTPases. This unique property effectively locks G-proteins and other GTP-binding proteins in their active conformation, enabling researchers to stabilize and study transient signaling events. This guide explores the foundational principles of GTPγS, its diverse applications, and detailed methodologies for its use in key experiments.

Core Concepts: The "On" Switch for G-Proteins

Guanine (B1146940) nucleotide-binding proteins (G-proteins) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. The intrinsic GTPase activity of these proteins rapidly hydrolyzes GTP to GDP, terminating the signal. GTPγS circumvents this crucial regulatory step.[1][2] Its resistance to hydrolysis leads to the persistent activation of G-proteins, allowing for the detailed investigation of their downstream effects.[1][2] This has profound implications for studying a multitude of cellular processes, most notably G-protein coupled receptor (GPCR) signaling.

Significance in GPCR Research: The [³⁵S]GTPγS Binding Assay

The most prominent application of GTPγS in research is the [³⁵S]GTPγS binding assay. This functional assay directly measures the activation of G-proteins following agonist stimulation of a GPCR.[3][4] The binding of the radiolabeled, non-hydrolyzable [³⁵S]GTPγS to the Gα subunit provides a quantifiable measure of receptor activation, allowing for the determination of key pharmacological parameters such as agonist potency (EC₅₀) and efficacy (Emax), as well as antagonist affinity (Ki).[3][4] This assay is considered a cornerstone in drug discovery and functional characterization of GPCRs, as it measures an early, proximal event in the signaling cascade, minimizing signal amplification that can occur in downstream assays.[3][4]

dot

Caption: GPCR signaling pathway activated by GTPγS.

Beyond GPCRs: Diverse Research Applications

The utility of GTPγS extends far beyond the study of GPCRs. Its ability to activate a wide range of GTP-binding proteins makes it a valuable tool for investigating other fundamental cellular processes:

-

Vesicle Trafficking: Small GTPases of the Rab and Arf families are critical regulators of vesicle formation, transport, and fusion. GTPγS is used to dissect the roles of these proteins in processes such as coat protein assembly and vesicle budding from the endoplasmic reticulum (ER) and Golgi apparatus.[5][6] For example, studies have shown that GTPγS can promote the assembly of coat protein complexes on membranes, a crucial step in vesicle formation.

-

Cytoskeleton Dynamics: The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton, influencing cell shape, motility, and adhesion.[7][8] GTPγS is employed to activate these GTPases in cell-free systems to study their effects on actin polymerization and the formation of stress fibers, lamellipodia, and filopodia.[1][3] Furthermore, GTPγS is used to investigate microtubule dynamics by mimicking the GTP-bound state of tubulin, which promotes microtubule polymerization and stability.[2][9]

-

Protein Biosynthesis: Elongation factors, which are GTP-binding proteins, play a crucial role in the elongation phase of protein synthesis. GTPγS has been used as an analog of GTP to study the formation of the aminoacyl-tRNA ternary complex and its binding to the ribosome.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with GTPγS, providing a reference for experimental design and data interpretation.

| Parameter | G-Protein | Value | Reference |

| Dissociation Constant (Kd) | Transducin (Gt) | 50 pM | [10] |

| Relative Affinity | General G-Proteins | Up to 26,000-fold higher than GTP | [11] |

| Receptor System | Agonist | EC₅₀ ([³⁵S]GTPγS Assay) | EC₅₀ (Adenylyl Cyclase Assay) | Reference |

| D₂ Dopamine Receptor | Various | Generally higher (lower potency) | Generally lower (higher potency) | [1] |

| α₂ Adrenoceptor | Various | Detectable inverse agonism | - | [1] |

| 5-HT₁ₐ Serotonin Receptor | Various | Detectable inverse agonism | - | [1] |

Key Experimental Protocols